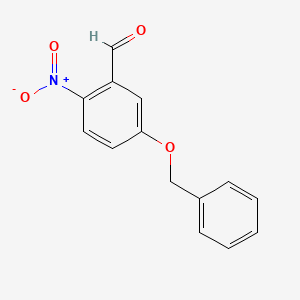
5-(Benzyloxy)-2-nitrobenzaldehyde
Vue d'ensemble
Description
5-(Benzyloxy)-2-nitrobenzaldehyde, also known by its chemical formula C~14~H~11~NO~4~ , is a compound with intriguing properties. It belongs to the class of 1,2,4-triazolo[1,5-a]quinazolines . These heterocyclic compounds have gained prominence in medicinal chemistry due to their diverse biological functions and potential therapeutic applications .
2.
Synthesis Analysis
The synthesis of 5-(Benzyloxy)-2-nitrobenzaldehyde involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with an appropriate amine precursor. The specific synthetic route and conditions may vary, but the resulting compound exhibits promising pharmacological activities .
3.
Molecular Structure Analysis
The crystal structure of 5-(Benzyloxy)-2-nitrobenzaldehyde (ID code: CCDC 834498 ) has been studied computationally. Utilizing the Hirshfeld surface technique and Crystal Explorer 17.5 , researchers mapped the Hirshfeld surfaces to understand atom pair close contacts and interaction types. The compound’s electronic and optical characteristics were explored through Frontier Molecular Orbital (FMO) analysis and Global Reactivity Parameters (GRPs) . Notably, it exhibits strong electron-donating and accepting potential, suggesting reactivity and stability. Its band gap hints at Nonlinear Optical (NLO) attributes. The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface. The computational methods’ reliability was validated by comparing experimental and theoretical bond lengths and angles .
4.
Chemical Reactions Analysis
While specific chemical reactions involving 5-(Benzyloxy)-2-nitrobenzaldehyde may vary, it can participate in nucleophilic substitution, reduction, and condensation reactions. Researchers have explored its reactivity and potential transformations .
5.
Propriétés
IUPAC Name |
2-nitro-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILVVZJBGYMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397298 | |
| Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-nitrobenzaldehyde | |
CAS RN |
58662-54-7 | |
| Record name | 5-(BENZYLOXY)-2-NITROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

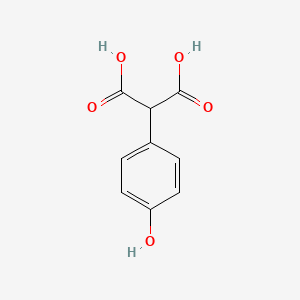

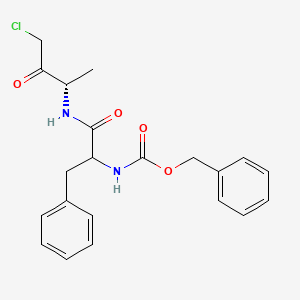
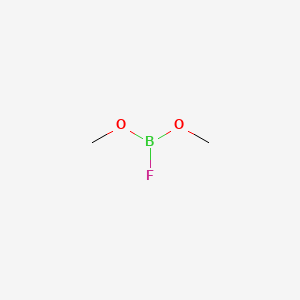
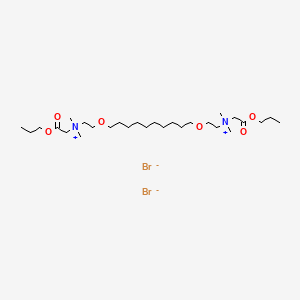
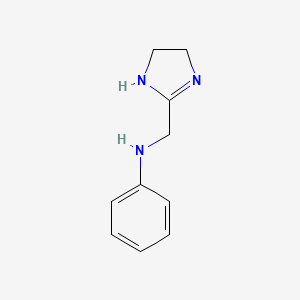
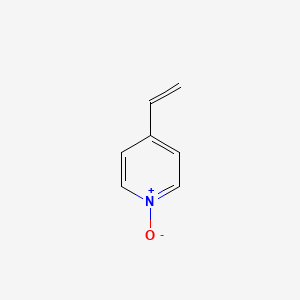
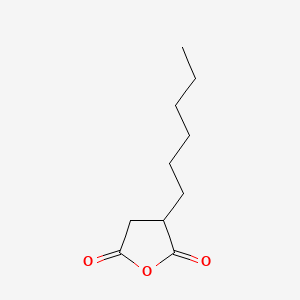
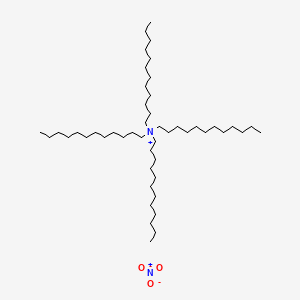
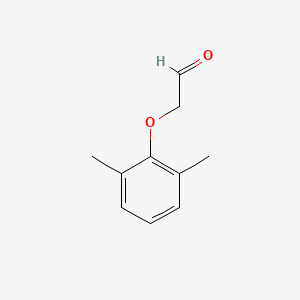
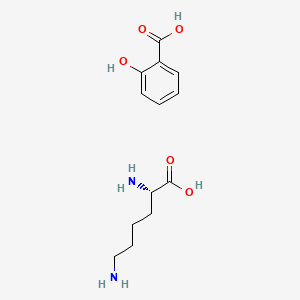
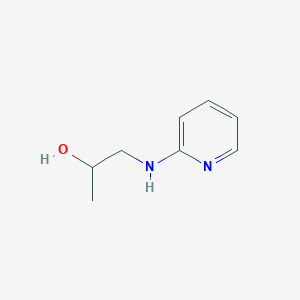
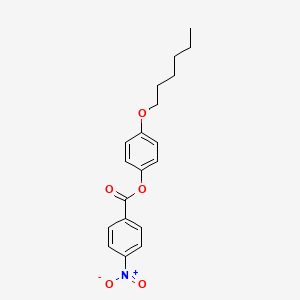
![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)